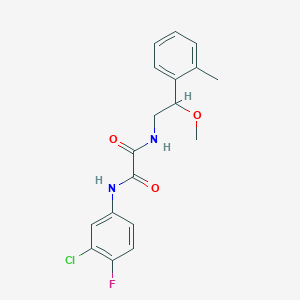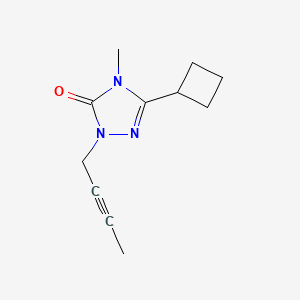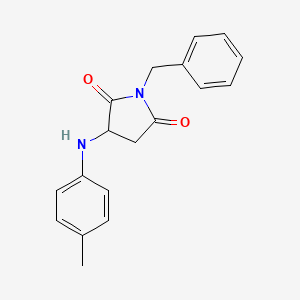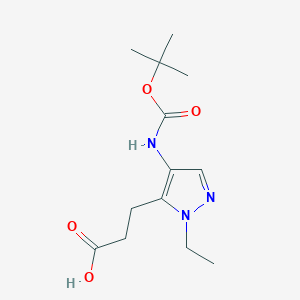
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用機序
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 binds to the cytoplasmic side of the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein and inhibits its function by preventing the opening of the chloride ion channel. This results in a decrease in chloride ion transport across the cell membrane, which can lead to changes in cellular and physiological processes.
Biochemical and Physiological Effects:
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In epithelial cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to decrease the activity of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and reduce the secretion of chloride ions. In pancreatic cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to inhibit insulin secretion. In airway smooth muscle cells, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been shown to reduce the contractile response to acetylcholine.
実験室実験の利点と制限
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to use and has a high specificity for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide. It can be used to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes in a variety of cell types and tissues. However, there are also some limitations to the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172. It is a relatively new inhibitor, and its long-term effects on cellular and physiological processes are not well understood. Additionally, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 may have off-target effects on other proteins or ion channels, which could affect the interpretation of experimental results.
将来の方向性
There are several future directions for the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 in scientific research. One area of research is the development of new N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitors that have improved specificity and efficacy. Another area of research is the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on other cellular and physiological processes, such as inflammation and oxidative stress. Finally, N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 could be used in combination with other drugs to develop new therapies for cystic fibrosis and other diseases associated with N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction.
Conclusion:
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is a small molecule inhibitor that has been widely used in scientific research to study the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein. It has a high specificity for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide and can be used to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes. While there are some limitations to the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172, it has several advantages for lab experiments. Future research directions include the development of new N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitors and the use of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on other cellular and physiological processes.
合成法
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-2-(o-tolyl)acetaldehyde to form the corresponding imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified through column chromatography to obtain N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 in a high yield.
科学的研究の応用
N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 has been widely used in scientific research to study the N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide protein, which is a chloride ion channel that is essential for the regulation of fluid and electrolyte transport in many organs, including the lungs, pancreas, and sweat glands. N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide mutations are associated with cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide. N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide inhibitor-172 is used to inhibit the function of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide, which allows researchers to study the effects of N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide dysfunction on cellular and physiological processes.
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-11-5-3-4-6-13(11)16(25-2)10-21-17(23)18(24)22-12-7-8-15(20)14(19)9-12/h3-9,16H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGSTKLLVHCEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3001081.png)



![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)

![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)



![1-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B3001097.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)